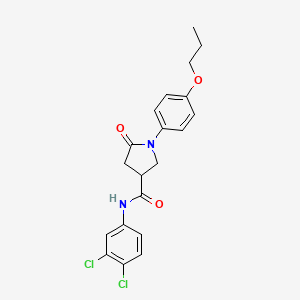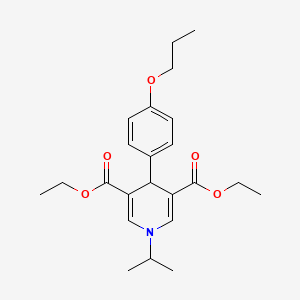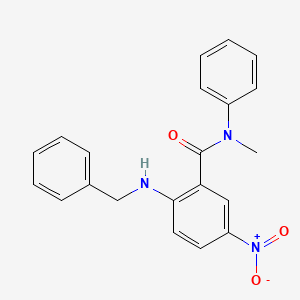
N-(3,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
説明
N-(3,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are a type of G protein-coupled receptor that are widely distributed throughout the body and play an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurological disorders and cancer.
作用機序
DPCPX is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are a type of G protein-coupled receptor that are widely distributed throughout the body and play an important role in regulating various physiological processes. By blocking the action of adenosine A1 receptors, DPCPX can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. In neurological disorders, DPCPX has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis, induce apoptosis, and modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using DPCPX in lab experiments is its selectivity for adenosine A1 receptors. This allows for more precise modulation of the signaling pathways involved in various physiological processes. However, one of the limitations of using DPCPX is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on DPCPX. One area of interest is the development of more selective and potent adenosine A1 receptor antagonists. Another area of interest is the use of DPCPX in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanisms underlying the therapeutic effects of DPCPX in various diseases.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurological disorders and cancer. In neurological disorders, DPCPX has been shown to improve cognitive function and reduce the symptoms of conditions such as Alzheimer's disease and Parkinson's disease. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-9-27-16-6-4-15(5-7-16)24-12-13(10-19(24)25)20(26)23-14-3-8-17(21)18(22)11-14/h3-8,11,13H,2,9-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFORNCNAPDMRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanol](/img/structure/B4138295.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)
![2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138314.png)
![methyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4138320.png)


![2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4138344.png)

![N-(4-butylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4138371.png)

![2-(1-adamantyl)-N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B4138383.png)